molecular formula C15H11BrCl3N3O4S B11978937 3-(3-(1-(5-Bromofuran-2-carboxamido)-2,2,2-trichloroethyl)thioureido)benzoic acid CAS No. 303062-20-6

3-(3-(1-(5-Bromofuran-2-carboxamido)-2,2,2-trichloroethyl)thioureido)benzoic acid

Cat. No.: B11978937
CAS No.: 303062-20-6
M. Wt: 515.6 g/mol
InChI Key: ZPNKRVUVJWYTCX-UHFFFAOYSA-N
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Description

3-(3-(1-(5-Bromofuran-2-carboxamido)-2,2,2-trichloroethyl)thioureido)benzoic acid is a complex organic compound that features a combination of furan, thiourea, and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1-(5-Bromofuran-2-carboxamido)-2,2,2-trichloroethyl)thioureido)benzoic acid typically involves multiple steps:

    Formation of 5-Bromofuran-2-carboxyhydrazide: This intermediate is prepared by reacting 5-bromofuran-2-carboxylic acid with hydrazine hydrate.

    Condensation Reaction: The 5-bromofuran-2-carboxyhydrazide is then condensed with 2,2,2-trichloroethyl isothiocyanate to form the thioureido intermediate.

    Coupling with Benzoic Acid: Finally, the thioureido intermediate is coupled with 3-aminobenzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme functions and pathways.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, in medicinal chemistry, it might inhibit a particular enzyme by binding to its active site, thereby blocking substrate access. The molecular targets could include enzymes like kinases or proteases, and the pathways involved could be related to cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide
  • 3-(5-Bromofuran-2-carboxamido)-N-(p-tolyl)benzofuran-2-carboxamide

Uniqueness

The uniqueness of 3-(3-(1-(5-Bromofuran-2-carboxamido)-2,2,2-trichloroethyl)thioureido)benzoic acid lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the trichloroethyl group and the thioureido linkage differentiates it from other similar compounds, potentially offering unique interactions with biological targets or materials.

Properties

CAS No.

303062-20-6

Molecular Formula

C15H11BrCl3N3O4S

Molecular Weight

515.6 g/mol

IUPAC Name

3-[[1-[(5-bromofuran-2-carbonyl)amino]-2,2,2-trichloroethyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H11BrCl3N3O4S/c16-10-5-4-9(26-10)11(23)21-13(15(17,18)19)22-14(27)20-8-3-1-2-7(6-8)12(24)25/h1-6,13H,(H,21,23)(H,24,25)(H2,20,22,27)

InChI Key

ZPNKRVUVJWYTCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br)C(=O)O

Origin of Product

United States

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